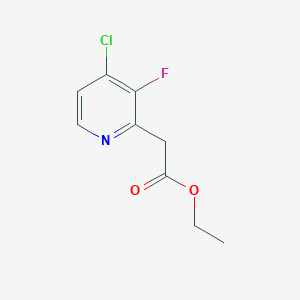

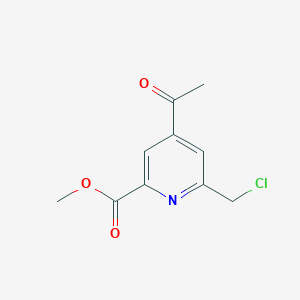

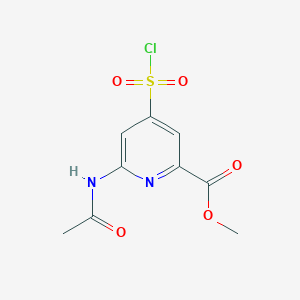

1-(3,4-Dihydroxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Monodemethylcurcumin, also known as 1-(3,4-Dihydroxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione, is a derivative of curcumin, a natural compound found in the rhizomes of turmeric (Curcuma longa). Curcumin is well-known for its vibrant yellow color and extensive use in traditional medicine. Monodemethylcurcumin retains many of the beneficial properties of curcumin but with slight structural modifications that can enhance its biological activity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Monodemethylcurcumin can be synthesized through various methods, including the mechanochemical method, which is an efficient green method for the synthesis of organic compounds. This method involves the use of mechanical force to drive chemical reactions, often resulting in higher yields and fewer by-products.

Industrial Production Methods: Industrial production of monodemethylcurcumin typically involves the extraction of curcumin from turmeric, followed by selective demethylation processes. Advanced extraction technologies, such as supercritical fluid extraction and microwave-assisted extraction, are employed to obtain high-purity curcumin, which is then chemically modified to produce monodemethylcurcumin .

Chemical Reactions Analysis

Types of Reactions: Monodemethylcurcumin undergoes various chemical reactions, including:

Oxidation: Monodemethylcurcumin can be oxidized to form quinone derivatives.

Reduction: It can be reduced to form dihydro derivatives.

Substitution: Nucleophilic substitution reactions can occur at the phenolic hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Dihydro derivatives.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Monodemethylcurcumin has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the chemical behavior of curcuminoids and their derivatives.

Mechanism of Action

Monodemethylcurcumin exerts its effects through multiple mechanisms:

Antioxidant Activity: It scavenges reactive oxygen species, such as hydroxyl radicals and superoxide anions, thereby preventing oxidative damage.

Anti-inflammatory Activity: It inhibits key enzymes involved in inflammation, such as cyclooxygenase-2 and lipoxygenase.

Anticancer Activity: Monodemethylcurcumin modulates various signaling pathways, including the nuclear factor-kappa B pathway, leading to the inhibition of cancer cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Monodemethylcurcumin is part of the curcuminoid family, which includes:

Curcumin: The primary component of turmeric, known for its broad-spectrum biological activities.

Demethoxycurcumin: Lacks one methoxy group compared to curcumin, with similar but slightly different biological properties.

Bis-demethoxycurcumin: Lacks two methoxy groups, often used in comparative studies to understand the role of methoxy groups in curcuminoid activity.

Uniqueness of Monodemethylcurcumin: Monodemethylcurcumin’s unique structure, with one less methoxy group than curcumin, enhances its solubility and bioavailability. This structural modification also allows for more targeted interactions with biological molecules, making it a promising candidate for therapeutic applications .

Properties

IUPAC Name |

1-(3,4-dihydroxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)12-15(21)6-2-13-4-8-17(23)19(25)10-13/h2-11,23-25H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFRFJIZJLZXEJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-hydroxy-N-[(4-methoxyphenyl)methyl]but-2-enamide](/img/structure/B14854877.png)

![9-Bromo-8-methyl-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B14854902.png)

![[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] decanoate](/img/structure/B14854932.png)

![[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14854947.png)